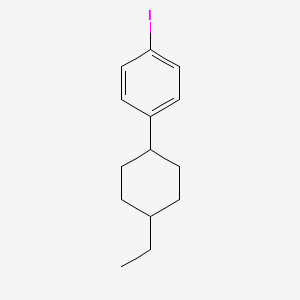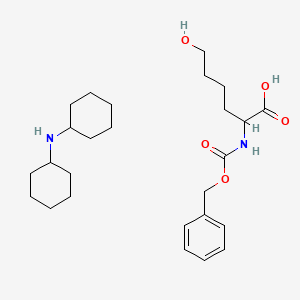![molecular formula C28H24O16 B12094525 [2-[5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12094525.png)
[2-[5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’'-O-Galloylmyricitrin: is a naturally occurring flavonoid glycoside found in various plants, particularly in the herbs of Polygonum capitatum . It is known for its potential biological activities and is often studied for its pharmacological properties. The compound has a molecular formula of C28H24O16 and a molecular weight of 616.48 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’'-O-Galloylmyricitrin typically involves the esterification of myricitrin with gallic acid. The reaction is usually carried out in the presence of a catalyst such as pyridine or dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods: Industrial production of 2’'-O-Galloylmyricitrin is often achieved through extraction from natural sources, particularly from plants like Polygonum capitatum. The extraction process involves solvent extraction using solvents like methanol or ethanol, followed by purification steps such as chromatography to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2’'-O-Galloylmyricitrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’'-O-Galloylmyricitrin .
Aplicaciones Científicas De Investigación
2’'-O-Galloylmyricitrin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, making it a potential candidate for therapeutic applications.
Medicine: Research has shown that 2’'-O-Galloylmyricitrin exhibits anticancer, antimicrobial, and antiviral activities, making it a promising compound for drug development.
Mecanismo De Acción
The mechanism of action of 2’'-O-Galloylmyricitrin involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
2’'-O-Galloylmyricitrin is unique compared to other similar compounds due to its specific structural features and biological activities. Some similar compounds include:
Myricitrin: A flavonoid glycoside with similar antioxidant properties but lacks the galloyl group.
3’'-O-Galloylmyricitrin: Another galloylated derivative of myricitrin with similar biological activities.
Myricetin 3-O-galactoside: A glycoside of myricetin with different sugar moieties and biological activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, making 2’'-O-Galloylmyricitrin a unique and valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C28H24O16 |
|---|---|
Peso molecular |
616.5 g/mol |
Nombre IUPAC |
[2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C28H24O16/c1-8-19(35)23(39)26(43-27(40)10-4-15(33)21(37)16(34)5-10)28(41-8)44-25-22(38)18-12(30)6-11(29)7-17(18)42-24(25)9-2-13(31)20(36)14(32)3-9/h2-8,19,23,26,28-37,39H,1H3 |
Clave InChI |
IXDHJNNHLVGCLC-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12094448.png)





![6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12094473.png)
![2-[3-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B12094474.png)


![3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12094487.png)
![4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12094507.png)


